molecular formula C6H5F3N2O2 B6642527 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6642527
M. Wt: 194.11 g/mol
InChI Key: KVUNTZWQEIXVQB-UHFFFAOYSA-N
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Description

5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 5, a trifluoromethyl (-CF₃) group at position 1, and a carboxylic acid (-COOH) moiety at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the -CF₃ group) and acidity (from the carboxylic acid), making it valuable in medicinal chemistry and agrochemical research . Its molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol .

Properties

IUPAC Name

5-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-10-11(3)6(7,8)9/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUNTZWQEIXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterOptimal ConditionYield Impact
Temperature-20°C to -25°CPrevents side reactions
Methylhydrazine Ratio1.1 eq.Maximizes cyclization
Oxidation pH1–2 (HCl acidification)Ensures product stability

This method achieves a 90–95% yield with gas chromatographic purity >95%. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with distinct signals at δ 8.46 ppm (pyrazole proton) and δ 3.93 ppm (N-methyl group).

Regioselective Synthesis via Enaminone Intermediates

Regioselectivity challenges in pyrazole ring formation are addressed through enaminone-mediated pathways. A PubMed study demonstrates that transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization, produces 5-hydroxy-1H-pyrazole-4-carboxylates. Adapting this protocol, trifluoromethyl-substituted enaminones react with methylhydrazine at 70°C to favor the 5-methyl-1-(trifluoromethyl) regioisomer.

Regioselectivity Control:

  • Acid Catalysis : Promotes 5-substitution via kinetic control.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enaminone stability.

  • Temperature : Reactions at 70°C improve regioselectivity to 8:1 (5-substituted vs. 3-substituted).

Liquid chromatography-mass spectrometry (LC-MS) data validate the product distribution, with the target compound exhibiting a molecular ion peak at m/z 195 [M+H]⁺.

Hydrolysis of Ester Precursors

Hydrolysis of methyl or ethyl esters represents a scalable route to the carboxylic acid. A PMC study outlines the saponification of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using lithium hydroxide in tetrahydrofuran (THF)/water. After 2 hours at 70°C, acidification with HCl yields the carboxylic acid in 89.2% purity.

Hydrolysis Optimization:

FactorEffect on Yield
Base StrengthLiOH > NaOH > KOH
Reaction Time2 hours (complete conversion)
Acidification RateGradual pH adjustment prevents precipitation

Recrystallization from ethanol further enhances purity to >98%, as confirmed by melting point analysis (133–134°C).

Oxidative Methods and Reaction Optimization

Direct oxidation of acetylpyrazole derivatives offers an atom-economical alternative. Patent WO2017064550A1 reports oxidizing 3-(trifluoromethyl)-1-methyl-4-acetylpyrazole with potassium permanganate in alkaline media, achieving 95% yield. The crude product is purified via suction filtration and dried under reduced pressure.

Oxidation Efficiency:

Oxidizing AgentYield (%)Purity (%)
KMnO₄9595
CrO₃8288
H₂O₂/H₂SO₄7590

Dichloromethane extraction minimizes waste generation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

A multi-parameter evaluation reveals trade-offs between efficiency, cost, and scalability:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Claisen Cyclization9595HighIndustrial
Enaminone8593ModerateLab-scale
Ester Hydrolysis8998LowPilot-scale
Direct Oxidation9595HighIndustrial

The Claisen method excels in yield and scalability but requires stringent temperature control. Ester hydrolysis offers higher purity at lower costs, making it preferable for small-scale synthesis .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters and amides, critical for modifying solubility and bioactivity.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate85–92%
AmidationThionyl chloride (SOCl₂), followed by NH₃ or amines5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide70–78%

Mechanistic Insight :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amidation involves initial conversion to the acid chloride intermediate, followed by amine attack .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO₂ and substituted pyrazoles.

ConditionsProductYieldReference
Cu powder, quinoline, 180°C5-Methyl-1-(trifluoromethyl)-1H-pyrazole65%
Microwave irradiation, DMFSame as above80%

Key Factor :
Decarboxylation efficiency depends on electron-withdrawing effects of the trifluoromethyl group, which stabilize the transition state.

Ring-Closing and Cyclization Reactions

The pyrazole ring participates in cyclocondensation to form fused heterocycles.

Reagents/ConditionsProductYieldReference
Methylhydrazine, NaHCO₃, toluene/water, −20°CTricyclic indenopyrazolones (e.g., Figure 1 in )75%
Acetic anhydride, refluxPyrazolo[3,4-d]oxazin-4-one68%

Synthetic Utility :
These reactions exploit the nucleophilic nitrogen atoms in the pyrazole ring and the electrophilic carbonyl carbon .

Halogenation and Functional Group Interconversion

The carboxylic acid group is converted to reactive intermediates for further derivatization.

Reaction TypeReagents/ConditionsProductApplicationReference
Acid ChlorideSOCl₂, reflux4-Chlorocarbonyl derivativePrecursor for amides
AnhydrideAc₂O, BF₃ catalysisMixed anhydride with acetic acidPeptide coupling

Acid-Base and Salt Formation

The carboxylic acid participates in pH-dependent reactions, forming salts for improved crystallinity.

BaseConditionsProduct (Salt)SolubilityReference
NaOHAqueous, RTSodium 5-methyl-1-(trifluoromethyl)pyrazole-4-carboxylateWater-soluble
HCl (gaseous)Et₂O, 0°CHydrochloride saltCrystalline

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance interactions with biological targets (e.g., enzyme inhibition).

Derivative TypeTarget EnzymeIC₅₀MechanismReference
Ethyl esterSuccinate dehydrogenase0.2 μMCompetitive inhibition
Amide (R = Ph)Tyrosine kinase1.5 μMATP-binding site blockage

Structure-Activity Relationship :

  • Trifluoromethyl enhances lipophilicity and metabolic stability.

  • Carboxylic acid group facilitates hydrogen bonding with active-site residues.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
This compound is utilized in the formulation of herbicides. Its efficacy in controlling a range of weeds while being environmentally friendly makes it a valuable asset in sustainable agriculture. Research indicates that it can selectively target unwanted vegetation without adversely affecting beneficial crops or organisms, thereby minimizing ecological disruption .

Fungicide Potential
In addition to herbicidal properties, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid shows promise as a fungicide. Studies demonstrate its effectiveness against various fungal pathogens, which can help in protecting crops from diseases that threaten yield and quality .

Pharmaceutical Development

Anti-inflammatory and Analgesic Research
The compound is being investigated for its potential in developing new anti-inflammatory and analgesic medications. Its structure allows it to interact with biological pathways involved in pain and inflammation, offering alternatives to traditional treatments that may have undesirable side effects .

Enzyme Inhibition Studies
Research into enzyme inhibition has revealed that this compound can serve as a lead molecule for drug discovery, particularly in conditions related to metabolic disorders. Understanding its interaction with specific enzymes may lead to breakthroughs in treating diseases such as diabetes and obesity .

Material Science

Synthesis of Advanced Materials
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is also applied in material science, particularly in the development of coatings and polymers. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials that can withstand harsh environments .

Biochemistry

Metabolic Pathway Research
In biochemistry, the compound is used to study metabolic pathways and enzyme functions. By inhibiting specific enzymes, researchers can better understand the biochemical processes underlying various diseases, leading to enhanced therapeutic strategies .

Environmental Science

Eco-friendly Pesticides
The compound's role in developing eco-friendly pesticides is noteworthy. It targets specific pests while preserving beneficial organisms, addressing sustainability challenges in agriculture. This aligns with global efforts to reduce chemical inputs in farming practices and promote biodiversity .

Summary Table of Applications

Field Application Description
Agricultural ChemistryHerbicidesEffective weed control with minimal environmental impact
FungicidesProtects crops from fungal diseases
Pharmaceutical DevelopmentAnti-inflammatory drugsPotential alternatives with fewer side effects
Enzyme inhibition researchInsights into metabolic disorders
Material ScienceAdvanced materials synthesisCoatings and polymers with enhanced durability
BiochemistryMetabolic pathway studiesUnderstanding biochemical processes
Environmental ScienceEco-friendly pesticidesTargeted pest control without harming beneficial species

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, highlighting structural variations and their implications:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Properties/Applications Evidence ID
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl (1), -CF₃ (5), -COOH (4) 194.11 Melting point: 203°C; used in pesticides
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₃ (5), -COOH (4) 180.08 Lower lipophilicity; pesticide intermediate
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Methyl (5), 4-nitrophenyl (1), -COOH (4) 247.19 Precursor to aniline derivatives via hydrogenation
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₃ (5), pyridinyl (1), -COOH (4) 385.65 Dual -CF₃ groups enhance bioactivity; agrochemical applications
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Methyl (5), 3-CF₃-phenyl (1), -COOH (4) 270.20 Aryl substitution improves target binding

Structural and Functional Differences

Substituent Position Effects :

  • The position of the -CF₃ group significantly impacts reactivity. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (methyl at position 1, -CF₃ at 5) has a higher melting point (203°C) compared to the positional isomer 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , though data on the latter’s exact melting point is sparse .
  • Aryl-substituted derivatives (e.g., 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ) exhibit increased steric bulk, which can enhance binding to biological targets like enzymes or receptors .

Functional Group Modifications: Replacing the carboxylic acid with an ester (e.g., ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reduces acidity and improves membrane permeability, as seen in prodrug designs . Amide derivatives (e.g., N-[4-(diethylamino)phenyl]-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) are often synthesized for enhanced pharmacological activity, leveraging the amine group for hydrogen bonding .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) enhances water solubility, while the -CF₃ group (logP ~1.5–2.0) balances lipophilicity for membrane penetration .
  • Thermal Stability : Higher melting points in methyl- and -CF₃-substituted pyrazoles (e.g., 203°C for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) suggest robust crystalline packing .

Biological Activity

5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 119083-00-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • IUPAC Name : 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer proliferation and survival.

  • Mechanisms of Action :
    • Inhibition of cell proliferation in various cancer cell lines (e.g., lung, breast, and colorectal cancers).
    • Induction of apoptosis through modulation of apoptotic pathways.

A study highlighted the efficacy of pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), demonstrating a notable reduction in cell viability at specific concentrations .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Key Findings :
    • Compounds similar to 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac.
    • Selective COX-2 inhibition has been observed, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

Study on Antituberculosis Activity

A recent investigation into the structure-based design of new anti-tuberculosis agents included analogs of pyrazole derivatives. The study revealed that certain modifications to the pyrazole scaffold enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new treatments for resistant strains .

Safety Profile

While the biological activities are promising, safety evaluations indicate that 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is harmful if ingested and can cause skin irritation. These factors must be considered during further development and application .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInhibits cell proliferation; induces apoptosis ,
Anti-inflammatoryInhibits COX enzymes; reduces inflammation ,
AntituberculosisModifications enhance activity against M. tuberculosis
SafetyHarmful if swallowed; causes skin irritation

Q & A

Q. Optimization Table :

MethodStarting MaterialsReaction ConditionsYieldPurity
Cyclocondensation Ethyl acetoacetate, DMF-DMA, PhNHNH₂Reflux, 6–8 hours65–75%>95%
Bromo-Trifluoromethyl 3-bromo-5-chloropyrazole, ClCF₃Alkaline conditions50–60%90–95%

Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Basic Question
Key methods include:

  • IR Spectroscopy : Identifies carboxyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon shifts .
  • X-ray Crystallography : Resolves bond lengths (C=O: ~1.21 Å) and dihedral angles to confirm planarity .

How can computational chemistry optimize reaction pathways or predict electronic properties?

Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

  • Model reaction intermediates (e.g., transition states during cyclocondensation) .
  • Predict electronic properties (HOMO-LUMO gaps, ~5.2 eV) and electrostatic potential maps for reactivity analysis .
  • Simulate substituent effects on acidity (pKa ~3.5–4.0 for the COOH group) .

Q. Example SAR Table :

Derivative (R-group)COX-2 IC₅₀ (µM)Solubility (mg/mL)logP
–CF₃ (Parent Compound)0.81.22.5
–Cl 1.50.93.0
–SO₂CH₃ 0.60.52.8

How can conflicting synthetic yields or purity data be resolved?

Advanced Question
Root-Cause Analysis :

  • Reagent Purity : Ensure anhydrous conditions for trifluoromethylation to avoid side reactions .
  • Catalyst Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) to improve cross-coupling efficiency in bromo-trifluoromethyl routes .
  • Chromatographic Purification : Employ reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) to isolate high-purity fractions .

Q. Contradiction Resolution Workflow :

Replicate reported conditions.

Characterize byproducts via LC-MS.

Adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF).

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